molecular formula C19H19ClN2O6 B4299196 3-[(2-CHLORO-5-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID

3-[(2-CHLORO-5-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID

Cat. No.: B4299196
M. Wt: 406.8 g/mol
InChI Key: BDNAUONLKXSDAH-UHFFFAOYSA-N
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Description

3-[(2-CHLORO-5-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a nitro group, a chloro group, and a propoxy group attached to a benzoyl and phenyl ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLORO-5-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the nitration of 2-chlorobenzoyl chloride to introduce the nitro group. This is followed by the amination reaction to attach the amino group. The final step involves the coupling of the resulting intermediate with 4-propoxyphenylpropanoic acid under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-CHLORO-5-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(2-CHLORO-5-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-CHLORO-5-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and propoxy groups can influence the compound’s binding affinity to various enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chloro-5-nitrobenzoyl)amino]-3-phenylpropanoic acid
  • 3-[(2-chloro-5-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid

Uniqueness

3-[(2-CHLORO-5-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aromatic rings.

Properties

IUPAC Name

3-[(2-chloro-5-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O6/c1-2-9-28-14-6-3-12(4-7-14)17(11-18(23)24)21-19(25)15-10-13(22(26)27)5-8-16(15)20/h3-8,10,17H,2,9,11H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNAUONLKXSDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-CHLORO-5-NITROPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID

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